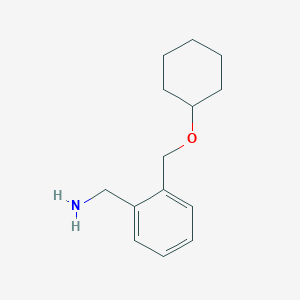

![molecular formula C17H12F2N4O2 B2545729 6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide CAS No. 2374758-22-0](/img/structure/B2545729.png)

6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide is a synthetic molecule that appears to be designed for biological activity, potentially as an antiallergic or antifungal agent. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer potential properties and uses for the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including ring closure, Suzuki coupling, hydrolysis, and amidation reactions. For instance, the synthesis of 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters, which share a pyrimidine core with the compound of interest, requires a free NH group in the pyrimidinone nucleus and specific substituents on the phenyl ring for high antiallergic activity . Similarly, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives involves characterizing the target compounds by spectral data and bioassaying them against phytopathogenic fungi .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and MS. For example, the compound 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide has been studied using X-ray diffraction and DFT calculations to confirm its structure and investigate its physicochemical properties . These techniques are likely applicable to the analysis of the molecular structure of 6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide as well.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds suggest that the compound of interest may also undergo reactions typical for pyrimidine and pyridine derivatives. These could include electrophilic and nucleophilic substitutions, as well as reactions specific to the functional groups present in the molecule, such as the difluoromethoxy and carboxamide groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For example, the antiallergic activity of pyrimidine derivatives is influenced by the presence of a free NH group and the size of substituents on the phenyl ring . The antifungal activity of pyrazole carboxamide derivatives is affected by the substitution pattern on the pyridinyl group . The electrostatic potential and frontier molecular orbitals, as studied in imidazo[1,2-a]pyridine derivatives, can provide insights into the reactivity and interaction of the compound with biological targets .

Scientific Research Applications

Synthesis and Anticancer Potential

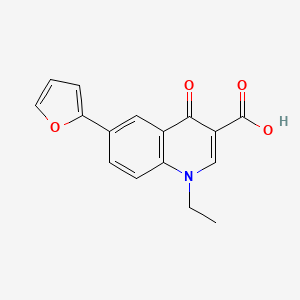

A novel series of pyrazolopyrimidine derivatives were synthesized via condensation, revealing potential anticancer and anti-5-lipoxygenase activities. The compounds displayed cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, suggesting their utility in developing anticancer agents (Rahmouni et al., 2016).

Amplifiers of Phleomycin Against Bacterial Strains

Research on pyridinylpyrimidines demonstrated their role as amplifiers of phleomycin, enhancing its efficacy against Escherichia coli. This suggests a potential application in combating bacterial infections and enhancing the effectiveness of existing antibiotics (Brown & Cowden, 1982).

NAD(P)+ Model for Autorecycling Oxidation of Alcohols

Pyridodipyrimidines have been synthesized and identified as new NAD-type redox catalysts, exhibiting the capability to catalytically oxidize alcohols under neutral conditions. These findings underscore their potential in chemical synthesis and industrial applications requiring specific oxidation conditions (Yoneda et al., 1981).

Antimicrobial Activity of Thio-Substituted Derivatives

The synthesis of thio-substituted ethyl nicotinate and pyridothienopyrimidine derivatives has shown promising antimicrobial activities. Such compounds could serve as leads in the development of new antimicrobial agents to combat resistant bacterial strains (Gad-Elkareem et al., 2011).

Nonlinear Optical (NLO) and Electronic Properties

Studies on thiopyrimidine derivatives have explored their electronic, linear, and nonlinear optical properties. These compounds hold promise in medicine and nonlinear optics fields, indicating their potential in the development of novel optoelectronic devices (Hussain et al., 2020).

Anti-Covid-19 and Antiviral Properties

Novel pyrimidine thioglycoside analogs have been synthesized and evaluated for their antiviral activities against SARS-COV-2 and Avian Influenza H5N1 virus strains. Some compounds displayed interesting activity, highlighting their potential in antiviral drug development (Abu-Zaied et al., 2021).

Future Directions

properties

IUPAC Name |

6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N4O2/c18-17(19)25-15-7-6-11(9-20-15)13-8-14(22-10-21-13)16(24)23-12-4-2-1-3-5-12/h1-10,17H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOECHWMBECRREJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C3=CN=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2545646.png)

![5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2545647.png)

![3-(3-chloro-4-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2545648.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2545651.png)

![N-(3-bromophenyl)-2-(2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2545652.png)

![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B2545655.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2545656.png)

![2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B2545657.png)

![(3E)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2545660.png)

![N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2545665.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2545667.png)